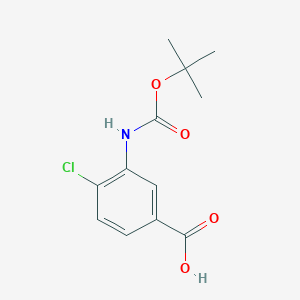
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The Boc group is used to protect an amino group, preventing it from reacting until the desired reaction has been completed .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Boc-protected amino acids . These compounds can be synthesized by neutralizing imidazolium hydroxide with the corresponding Boc-protected amino acid .Molecular Structure Analysis
The molecular structure of similar compounds typically includes a carboxylic acid group, an aromatic ring, and a Boc-protected amino group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
Boc-protected amino acids can be used in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, Boc-protected amino acids are typically solid at room temperature .科学的研究の応用
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides . It’s a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis . The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis .
Peptide Synthesis
Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . The compound, being a part of the ionic liquids, plays a significant role in this process .
Synthesis of Amino Acid Ionic Liquids (AAILs)
The compound is used in the synthesis of AAILs . AAILs are prepared by neutralization of imidazolium hydroxide with natural amino acids .
Synthesis of Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs)
The compound is used in the synthesis of Boc-AAILs . Boc-AAILs are synthesized by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids .
Synthesis of Various Peptides
作用機序
Target of Action
Similar compounds, such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate, have been found to target caspase-3 . Caspase-3 is a crucial enzyme involved in apoptosis, or programmed cell death .
Mode of Action
It’s known that boc-protected amino acids are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Boc group can be removed under acidic conditions .
Biochemical Pathways
Boc-3-amino-4-chlorobenzoic acid is likely involved in the biochemical pathways of peptide synthesis . In these pathways, Boc-protected amino acids are used as building blocks to construct peptides in a stepwise manner . The resulting peptides can then participate in various biological processes, depending on their sequence and structure.
Pharmacokinetics
The boc group is known to enhance the lipophilicity of amino acids, which could potentially improve their absorption and distribution .
Result of Action
The primary result of the action of Boc-3-amino-4-chlorobenzoic acid is the formation of peptides through peptide synthesis . These peptides can have various biological effects, depending on their sequence and structure. For example, they can act as hormones, neurotransmitters, or antibiotics .
Action Environment
The action of Boc-3-amino-4-chlorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and hence the efficiency of peptide synthesis . Moreover, the temperature can impact the rate of Boc deprotection .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJRTBBSXWWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590513 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid | |
CAS RN |
160450-12-4 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

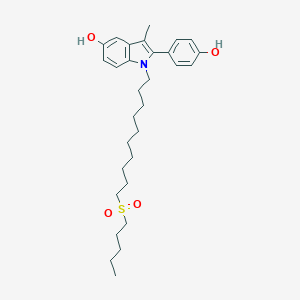
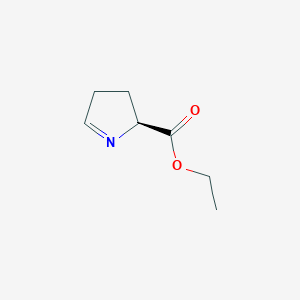
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
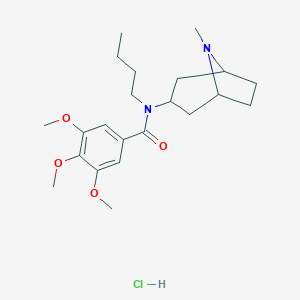
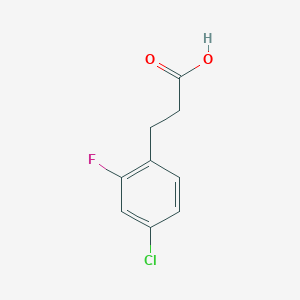
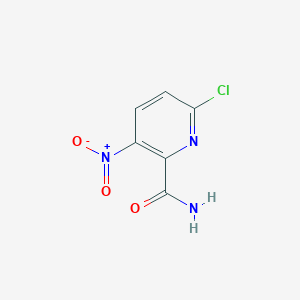
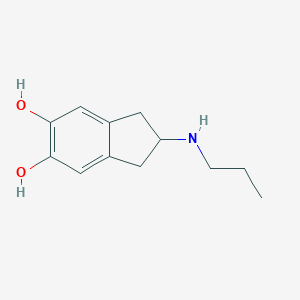

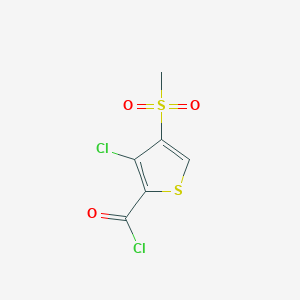

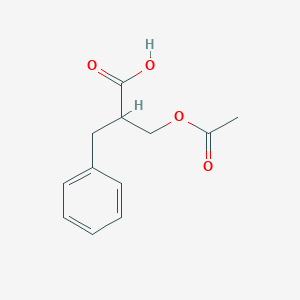
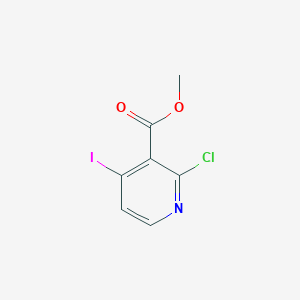
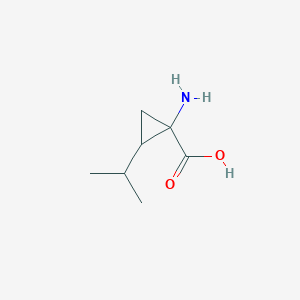
![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)